REACTION_CXSMILES
|
[Cl:1][C:2]1C=[CH:8][C:7]([C:10]([F:13])([F:12])[F:11])=[CH:6][C:3]=1C#N.[OH-].[Na+].[C:16]([O:19]CC)(=[O:18])[CH3:17].CCCCCC>O.C(O)(=O)C>[Cl:1][C:2]1[CH:3]=[CH:6][C:7]([C:10]([F:13])([F:12])[F:11])=[CH:8][C:17]=1[C:16]([OH:19])=[O:18] |f:1.2,3.4|
|
Name
|
|
Quantity
|
570 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C#N)C=C(C=C1)C(F)(F)F
|
Name
|
|
Quantity
|
1140 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2.3 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
ethyl acetate hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC.CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)O
|
Name
|
ice water
|
Quantity
|
3.5 L
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux in a 12 L flask overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with 1 liter ether
|
Type
|
EXTRACTION
|
Details
|
The aqueous extract
|
Type
|
TEMPERATURE
|
Details
|
was cooled in an ice bath
|
Type
|
EXTRACTION
|
Details
|
extracted with four 1.3 liter portions of ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether extracts were dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was triturated with 1.2 liters hot hexane
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)O)C=C(C=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 615 g | |
YIELD: PERCENTYIELD | 9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |